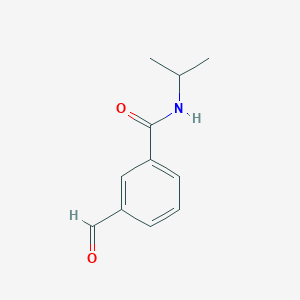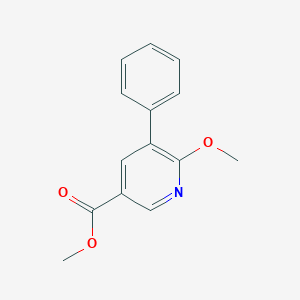
3,5-Dibromo-2,6-dichloropyridine
Descripción general
Descripción
3,5-Dibromo-2,6-dichloropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and two chlorine atoms at the 2nd and 6th positions of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the preparation of various substituted pyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2,6-dichloropyridine can be synthesized through various methods, including:
Sonogashira Cross-Coupling Reactions: This method involves the chemoselective synthesis of alkynylpyridines from this compound.
Suzuki-Miyaura Reactions: This method involves the chemo-selective synthesis of tetraarylpyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2,6-dichloropyridine undergoes various types of reactions, including:
Substitution Reactions: It can undergo substitution reactions with different nucleophiles to form various substituted pyridines.
Cross-Coupling Reactions: It is commonly used in Sonogashira and Suzuki-Miyaura cross-coupling reactions to form alkynylated and arylated pyridines
Common Reagents and Conditions
Sonogashira Cross-Coupling: Typically involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Suzuki-Miyaura Reactions: Involves the use of palladium catalysts and boronic acids under basic conditions.
Major Products Formed
Alkynylated Pyridines: Formed through Sonogashira cross-coupling reactions.
Arylated Pyridines: Formed through Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
3,5-Dibromo-2,6-dichloropyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various substituted pyridines, which are valuable in organic synthesis
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-2,6-dichloropyridine primarily involves its reactivity in cross-coupling reactions. The compound acts as a substrate in these reactions, where the halogen atoms are replaced by other functional groups through the action of catalysts. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another halogenated pyridine derivative used in similar cross-coupling reactions.
3,5-Dibromopyridine: A simpler halogenated pyridine with only bromine atoms, used in various organic syntheses.
Uniqueness
3,5-Dibromo-2,6-dichloropyridine is unique due to its specific substitution pattern, which allows for the formation of distinct regioisomers in cross-coupling reactions compared to other halogenated pyridines .
Propiedades
IUPAC Name |
3,5-dibromo-2,6-dichloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTRHPMUUQUWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate](/img/structure/B8238297.png)

amino}-2-methylpropanoate](/img/structure/B8238306.png)



![tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8238335.png)

![Benzyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B8238344.png)
![1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine](/img/structure/B8238355.png)
![3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one](/img/structure/B8238372.png)


